Hydroxyl Substitution Pattern vs. Gallic Acid
2,3,4,5-Tetrahydroxybenzoic acid contains four contiguous hydroxyl groups at positions 2, 3, 4, and 5, yielding five hydrogen bond donors compared to four hydrogen bond donors in gallic acid (3,4,5-trihydroxybenzoic acid) . This additional hydroxyl group increases the hydrogen bond donor count by 25% and expands the polar surface area to 118 Ų versus approximately 98 Ų for gallic acid, directly impacting aqueous solubility, chromatographic retention behavior, and metal coordination capacity [1]. The contiguous tetrahydroxy arrangement creates a catechol-like ortho-dihydroxy motif adjacent to a second catechol-like motif, enabling distinct multidentate chelation geometries not accessible to gallic acid or other trihydroxy isomers [2].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 5 hydrogen bond donors |
| Comparator Or Baseline | Gallic acid (3,4,5-trihydroxybenzoic acid): 4 hydrogen bond donors |
| Quantified Difference | +1 hydrogen bond donor (25% increase) |
| Conditions | Calculated physicochemical property based on molecular structure |
Why This Matters
Increased hydrogen bond donor count directly influences aqueous solubility, chromatographic retention, and molecular recognition in biological systems, making 2,3,4,5-tetrahydroxybenzoic acid a functionally distinct entity from gallic acid in applications requiring specific hydrogen-bonding interactions.
- [1] Chem960. 2,3,4,5-Tetrahydroxybenzoic acid (CAS 3934-92-7). Polar surface area: 118.22 Ų. View Source
- [2] Khadem S, Marles RJ. Monocyclic phenolic acids; hydroxy- and polyhydroxybenzoic acids: occurrence and recent bioactivity studies. Molecules. 2010;15(11):7985-8005. Phenolic acid activity depends on number and position of hydroxyl groups. View Source
